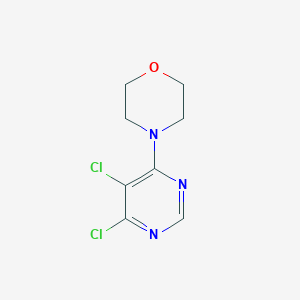
4-(5,6-Dichloro-4-pyrimidinyl)morpholine
概要
説明
4-(5,6-Dichloro-4-pyrimidinyl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antibacterial, and antifungal activities
準備方法
The synthesis of 4-(5,6-Dichloro-4-pyrimidinyl)morpholine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with morpholine. The reaction is carried out in the presence of a base, such as ammonium hydroxide, in a heated solvent like 2-propanol at 70°C for 48 hours . This method yields the desired compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and cost-effectiveness.
化学反応の分析
4-(5,6-Dichloro-4-pyrimidinyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Common reagents used in these reactions include bases like ammonium hydroxide, solvents like 2-propanol, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(5,6-Dichloro-4-pyrimidinyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(5,6-Dichloro-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. For example, pyrimidine derivatives can inhibit DNA topoisomerase II, leading to the disruption of DNA replication and cell division . This mechanism is particularly relevant in the context of anticancer activity.
類似化合物との比較
4-(5,6-Dichloro-4-pyrimidinyl)morpholine can be compared with other pyrimidine derivatives, such as:
4-(2,6-Dichloropyrimidin-4-yl)morpholine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds contain a fused pyrimidine ring and exhibit distinct pharmacological properties, including anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
4-(5,6-dichloropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUZXBSDYARED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531589.png)
![3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B1531590.png)

![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)
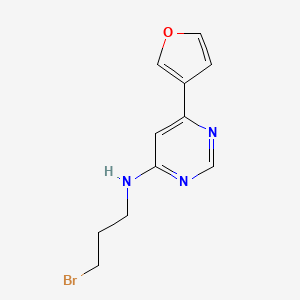
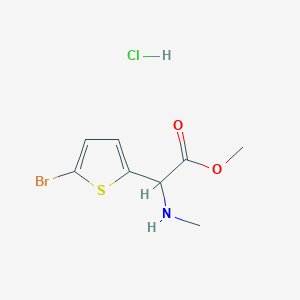
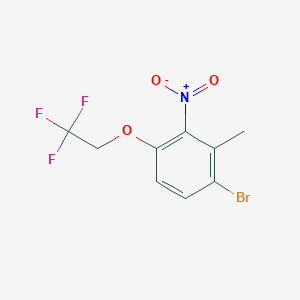
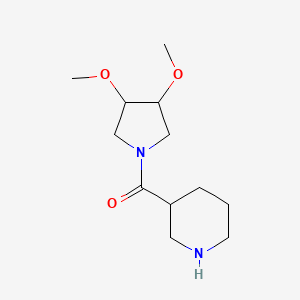

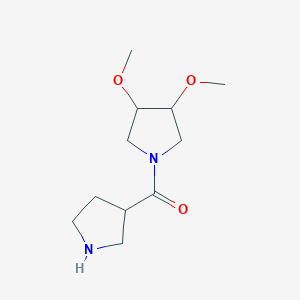

amino}acetic acid](/img/structure/B1531608.png)

